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Compound of Interest

Compound Name: Nigerose

Cat. No.: B1581268 Get Quote

An in-depth analysis of the properties, metabolism, and applications of nigerose and sucrose,

supported by experimental data and protocols.

In the landscape of carbohydrate research and development, understanding the nuanced

differences between various sugars is paramount. This guide provides a comprehensive

comparison of nigerose and sucrose, two disaccharides with identical chemical formulas but

distinct structural and functional properties. This document is intended for researchers,

scientists, and professionals in drug development seeking to leverage the unique

characteristics of these sugars in their work.

Physicochemical Properties: A Tale of Two
Disaccharides
Sucrose, commonly known as table sugar, is a disaccharide composed of glucose and fructose

linked by an α-1,2 glycosidic bond. Nigerose, a less common sugar, also consists of two

glucose units, but they are joined by an α-1,3 glycosidic bond. This seemingly minor structural

variance leads to significant differences in their chemical and physical behaviors.
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Property Nigerose Sucrose

Molecular Formula C₁₂H₂₂O₁₁[1][2][3] C₁₂H₂₂O₁₁

Molecular Weight 342.30 g/mol [1][2] 342.30 g/mol

Appearance White solid White crystalline solid

Melting Point
Not clearly defined

(decomposes)
Decomposes at ~186 °C

Solubility in Water Soluble 203.9 g/100 mL at 20°C

Specific Optical Rotation ([α]D) +130° to +140° +66.5°

Structure α-D-Glc-(1→3)-D-Glc α-D-Glc-(1→2)-β-D-Fru

Metabolic Fate and Physiological Effects: Beyond
Sweetness
The distinct glycosidic linkages of nigerose and sucrose profoundly impact their metabolism

and subsequent physiological effects.

Sucrose is readily hydrolyzed by the enzyme sucrase in the small intestine into its constituent

monosaccharides, glucose and fructose. These are then rapidly absorbed into the bloodstream,

causing a sharp increase in blood glucose and insulin levels. The glycemic index (GI) of

sucrose is approximately 65, classifying it as a moderate-to-high GI sugar.

Nigerose, on the other hand, is known to be digested more slowly in the human gut. Its α-1,3

glycosidic bond is more resistant to hydrolysis by human digestive enzymes. This slower

digestion and absorption are expected to result in a lower glycemic response, making it a

potential candidate for use as a reduced-calorie sweetener and a beneficial ingredient for

individuals needing to manage blood sugar levels. While a specific GI value for nigerose is not

widely reported, its metabolic behavior suggests it would be classified as a low-GI

carbohydrate.

Furthermore, nigerose has been investigated for its prebiotic potential. Prebiotics are

substrates that are selectively utilized by host microorganisms, conferring a health benefit. The
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slower digestion of nigerose allows it to reach the colon, where it can be fermented by

beneficial gut bacteria, potentially promoting a healthier gut microbiome.

Experimental Protocol: Determination of Glycemic Index
(In Vitro)
The glycemic index of a carbohydrate can be estimated using in vitro methods that simulate

human digestion. This protocol provides a general framework for such an analysis.

Objective: To determine the predicted glycemic index (pGI) of nigerose compared to sucrose.

Materials:

Nigerose and sucrose samples

Porcine pancreatic α-amylase

Amyloglucosidase

Invertase (for sucrose control)

Pepsin

Guar gum

Dialysis tubing (12-14 kDa MWCO)

Glucose oxidase-peroxidase (GOPOD) assay kit

Spectrophotometer

Procedure:

Sample Preparation: Prepare solutions of nigerose and sucrose of known concentrations.

Simulated Gastric Digestion: Incubate the sugar solutions with pepsin at pH 2.5 and 37°C for

30 minutes to simulate stomach digestion.
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Simulated Intestinal Digestion:

Neutralize the samples and add a mixture of porcine pancreatic α-amylase and

amyloglucosidase (and invertase for the sucrose sample).

Place the mixture inside dialysis tubing and incubate in a buffer solution at 37°C with

constant stirring. This simulates the absorption of glucose in the small intestine.

Glucose Measurement: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120, 180 minutes),

take aliquots from the buffer outside the dialysis tubing. Measure the glucose concentration

in these aliquots using a GOPOD assay kit and a spectrophotometer.

Data Analysis:

Plot the glucose release over time for both nigerose and sucrose.

Calculate the area under the curve (AUC) for each sugar.

The predicted glycemic index (pGI) is calculated as: (AUC of test food / AUC of reference

food) x 100. Glucose is typically used as the reference food with a GI of 100.

Expected Outcome: The rate of glucose release and the overall AUC for nigerose are

expected to be significantly lower than that of sucrose, indicating a lower predicted glycemic

index.

Gastric Digestion Intestinal Digestion & Absorption Analysis

Sugar Sample (Nigerose/Sucrose) Add Pepsin
(pH 2.5, 37°C, 30 min)

Add Amylase, Amyloglucosidase
(Invertase for Sucrose)

Neutralize Dialysis Tubing
(37°C with stirring)

Collect Aliquots
(0-180 min)

Glucose Diffusion GOPOD Assay Spectrophotometry Calculate AUC Calculate pGI
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Workflow for in vitro determination of glycemic index.
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Applications: From Food Science to
Pharmaceuticals
The distinct properties of nigerose open up a range of potential applications where it can serve

as a superior alternative to sucrose.

Food Industry:

Reduced-Calorie Sweetener: Due to its likely low glycemic index and potential for lower

caloric value upon incomplete absorption, nigerose can be used in food formulations for

health-conscious consumers and individuals with diabetes.

Prebiotic Ingredient: Incorporation of nigerose into food products can enhance their

nutritional profile by promoting gut health.

Bulking Agent: In its solid form, nigerose can act as a bulking agent in various food

products, providing texture and mouthfeel similar to sucrose but with added health benefits.

Pharmaceutical and Biomedical Fields:

Drug Delivery: The unique structure of nigerose makes it a candidate for use in the

development of biocompatible nanocarriers for sustained drug delivery.

Cryopreservation: Nigerose has been evaluated as an additive in cryopreservation media for

protecting human cell lines during freezing.

Immunopotentiating Activity: Studies in mice have suggested that nigerose may possess

immune-boosting properties.

Enzymatic Synthesis of Nigerose from Sucrose
The limited natural availability of nigerose has driven research into efficient synthesis methods.

One promising approach is the enzymatic conversion of sucrose, an abundant and inexpensive

starting material.
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Signaling Pathway: Enzymatic Cascade for Nigerose
Synthesis

Sucrose

Sucrose
Phosphorylase

Glucose

Nigerose
Phosphorylase

Fructose Glucose-1-Phosphate

Nigerose

releases produces

synthesizes
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Enzymatic synthesis of nigerose from sucrose.

Experimental Protocol: One-Pot Enzymatic Synthesis of
Nigerose
This protocol outlines a method for the synthesis of nigerose from sucrose and glucose using

a two-enzyme system.

Objective: To synthesize nigerose from sucrose and glucose using sucrose phosphorylase and

a nigerose-producing enzyme (e.g., a mutant transglycosylase or nigerose phosphorylase).
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Materials:

Sucrose

Glucose

Sucrose phosphorylase (SP)

Nigerose-producing enzyme (e.g., mutant transglycosylase from Bifidobacterium

adolescentis)

Phosphate buffer (pH 7.0)

High-Performance Liquid Chromatography (HPLC) system with a carbohydrate analysis

column

Procedure:

Reaction Setup:

Prepare a reaction mixture containing sucrose, glucose, and phosphate buffer.

Add sucrose phosphorylase and the nigerose-producing enzyme to the mixture.

Incubation: Incubate the reaction mixture at an optimal temperature for both enzymes (e.g.,

37°C) with gentle agitation.

Monitoring the Reaction:

Take aliquots from the reaction mixture at different time points (e.g., 0, 2, 4, 8, 24 hours).

Inactivate the enzymes in the aliquots by heat treatment (e.g., 100°C for 10 minutes).

Product Analysis:

Analyze the composition of the reaction mixture in the aliquots using HPLC.

Quantify the concentrations of sucrose, glucose, fructose, and nigerose.
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Purification (Optional): If a pure sample of nigerose is required, the final reaction mixture

can be subjected to chromatographic purification techniques to separate nigerose from the

other sugars.

Expected Outcome: The HPLC analysis will show a decrease in the concentrations of sucrose

and glucose over time, with a corresponding increase in the concentration of nigerose and

fructose. The yield of nigerose can be calculated based on the initial amount of substrates.

Conclusion
While sucrose remains a ubiquitous and well-understood sugar, nigerose presents a

compelling alternative with significant potential in various scientific and industrial domains. Its

distinct α-1,3 glycosidic linkage confers properties such as slower digestibility, a likely lower

glycemic index, and prebiotic potential. As research continues to unravel the full spectrum of its

functionalities and as enzymatic synthesis methods become more refined, nigerose is poised

to become an increasingly important tool for researchers and a valuable ingredient in the

development of healthier food products and innovative pharmaceutical applications. This

comparative guide serves as a foundational resource for professionals seeking to explore the

promising attributes of this rare sugar.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Nigerose | C12H22O11 | CID 439512 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. scbt.com [scbt.com]

3. Nigerose ≥90.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

To cite this document: BenchChem. [Nigerose vs. Sucrose: A Comparative Guide for
Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1581268#nigerose-versus-sucrose-a-
comparative-study-of-their-properties]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1581268?utm_src=pdf-body
https://www.benchchem.com/product/b1581268?utm_src=pdf-body
https://www.benchchem.com/product/b1581268?utm_src=pdf-body
https://www.benchchem.com/product/b1581268?utm_src=pdf-body
https://www.benchchem.com/product/b1581268?utm_src=pdf-body
https://www.benchchem.com/product/b1581268?utm_src=pdf-body
https://www.benchchem.com/product/b1581268?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Nigerose
https://www.scbt.com/p/nigerose-497-48-3
https://www.sigmaaldrich.com/TW/zh/product/sigma/08602
https://www.benchchem.com/product/b1581268#nigerose-versus-sucrose-a-comparative-study-of-their-properties
https://www.benchchem.com/product/b1581268#nigerose-versus-sucrose-a-comparative-study-of-their-properties
https://www.benchchem.com/product/b1581268#nigerose-versus-sucrose-a-comparative-study-of-their-properties
https://www.benchchem.com/product/b1581268#nigerose-versus-sucrose-a-comparative-study-of-their-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581268?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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